Cas no 927-74-2 (3-Butyn-1-ol)

3-Butyn-1-ol structure
3-Butyn-1-ol structure
Produktname:3-Butyn-1-ol
CAS-Nr.:927-74-2
MF:C4H6O
MW:70.0898413658142
MDL:MFCD00002955
CID:40259
PubChem ID:13566

3-Butyn-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Butyn-1-ol
    • Butynol
    • (2-HYDROXYETHYL)ACETYLENE
    • But-3-yn-1-ol
    • 1-butyn-3-ol
    • 1-Butyn-4-ol
    • 2-Hydroxyethylacetylene
    • 3-Butyne-1-ol
    • 3-Butynol
    • 3-Butynyl alcohol
    • 3-Bytyn-1-ol
    • 4-Hydroxy-1-butyne
    • 4-hydroxy-butyne
    • ethynylmethyl carbinol
    • homopropargyl alcohol
    • homopropargylic alcohol
    • 1-Hydroxy-3-butyne
    • NSC 9708
    • 3-Butyn-1-yl alcohol
    • 3-but-yn-1-ol
    • 1-butyne-4-ol
    • 3Butynyl alcohol
    • bmse000362
    • MFCD00002955
    • But3yn1ol
    • 3-Butyn-1-ol, 97%
    • BCP33461
    • UNII-P74L430293
    • 4Hydroxy1butyne
    • EINECS 213-161-9
    • but-3-yne-1-ol
    • STR09821
    • AI3-25453
    • 4-01-00-02219 (Beilstein Handbook Reference)
    • F0001-2231
    • CHEBI:27444
    • 3-butin-1-ol
    • NSC9708
    • 3Butynol
    • 2Hydroxyethylacetylene
    • 3butyn-1-ol
    • 4-butyne-1-ol
    • 3-butyn-1 ol
    • 1Butyn4ol
    • DB-028414
    • 4-hydroxybutyne
    • 1-hydroxybut-3-yne
    • WLN: Q3UU1
    • 4-hydroxy-but-1-yne
    • 927-74-2
    • BP-31076
    • B0799
    • Q223060
    • DTXCID702136
    • HY-W001947
    • But-3-yn-1-ol;3-Butynol
    • SB40659
    • NS00020899
    • DTXSID1022136
    • BRN 0773710
    • AKOS000121102
    • CS-W001947
    • EN300-34598
    • C06146
    • A844341
    • NSC-9708
    • HC.$.CCH2CH2OH
    • P74L430293
    • 3Butyne1ol
    • 3-butyn-ol
    • MDL: MFCD00002955
    • Inchi: 1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2
    • InChI-Schlüssel: OTJZCIYGRUNXTP-UHFFFAOYSA-N
    • Lächelt: C#CCCO
    • BRN: 773710

Berechnete Eigenschaften

  • Genaue Masse: 70.04190
  • Monoisotopenmasse: 70.041865
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 5
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 47.9
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 20.2
  • Oberflächenladung: 0
  • XLogP3: 0.1
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Liquid
  • Dichte: 0.926 g/mL at 25 °C(lit.)
  • Schmelzpunkt: −63.6 °C (lit.)
  • Siedepunkt: 128.9 °C(lit.)
  • Flammpunkt: Fahrenheit: 96.8° f< br / >Celsius: 36° C< br / >
  • Brechungsindex: n20/D 1.441(lit.)
  • Löslichkeit: Miscible with alcohols and organic solvents. Immiscible with aliphatic hydrocarbon solvents.
  • Stabilität/Haltbarkeit: Stable. Substances to be avoided include oxidizing agents, acids and acid anhydrides, copper and copper alloys. Flammable.
  • PSA: 20.23000
  • LogP: 0.00200
  • Löslichkeit: Nicht bestimmt

3-Butyn-1-ol Sicherheitsinformationen

  • Symbol: GHS02 GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H226,H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 1986 3/PG 3
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 10-36/37/38
  • Sicherheitshinweise: S26-S36-S37/39-S16
  • RTECS:ES0710000
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Store long-term at 2-8°C
  • TSCA:Yes
  • Verpackungsgruppe:III
  • Gefahrenklasse:3 (6.1)
  • Risikophrasen:R10; R36/37/38
  • PackingGroup:III
  • Sicherheitsbegriff:3

3-Butyn-1-ol Zolldaten

  • HS-CODE:29052990
  • Zolldaten:

    China Zollkodex:

    2905290000

    Übersicht:

    290521000 Andere ungesättigte monohydrale Alkohole.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

    Zusammenfassung:

    290521000 ungesättigte monohydrale Alkohole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

3-Butyn-1-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B809750-250g
3-Butyn-1-ol
927-74-2
250g
$ 937.00 2023-09-08
Enamine
EN300-34598-5g
but-3-yn-1-ol
927-74-2 95%
5g
$29.0 2023-09-03
abcr
AB467472-100g
But-3-yn-1-ol, 95%; .
927-74-2
100g
€125.30 2025-02-27
Life Chemicals
F0001-2231-0.5g
3-Butyn-1-ol
927-74-2 95%+
0.5g
$19.0 2023-09-07
Enamine
EN300-34598-100.0g
but-3-yn-1-ol
927-74-2 95.0%
100.0g
$94.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1151395-500g
3-Butyn-1-ol
927-74-2 98%
500g
¥1134.00 2024-04-25
abcr
AB467472-25 g
But-3-yn-1-ol, 95%; .
927-74-2
25g
€63.10 2023-07-18
Fluorochem
009077-100g
3-Butyn-1-ol
927-74-2 97%
100g
£56.00 2022-03-01
Ambeed
A426437-10g
3-Butyn-1-ol
927-74-2 98%
10g
$6.0 2025-02-28
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08789-10g
3-Butyn-1-ol
927-74-2 97%
10g
¥57 2023-09-15

3-Butyn-1-ol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  rt; 24 h, rt
1.2 Reagents: Methanol
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
New synthesis methods of 3-butyn-1-ol
Ge, Haiquan; Li, Xiaoling; Zhang, Pengfei, Huagong Shengchan Yu Jishu, 2006, 13(3), 16-18

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium ,  Ammonia Catalysts: Ferric nitrate ;  3 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane ,  Water ;  -45 °C → 55 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 6.5
Referenz
A process for preparing chlorinated alkynes from epoxy alcohols
, China, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Referenz
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; Wang, Jing-Han; Pan, Cheng-Wen; Meng, Fan-Fei; Chu, Xiao-Qian; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Silica ,  Sodium bisulfate Solvents: Methanol ;  15 min, rt
Referenz
Simple and efficient method for deprotection of tetrahydropyranyl ethers by using silica-supported sodium hydrogen sulphate
Kumar, K. Ravi; Satyanarayana, P. V. V.; Reddy, B. Srinivasa, Chinese Journal of Chemistry, 2012, 30(5), 1189-1191

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water
Referenz
Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines
Gharpure, Santosh J. ; Patel, Raj K.; Gupta, Krishna S., Organic Letters, 2023, 25(31), 5850-5855

Synthetic Routes 6

Reaktionsbedingungen
Referenz
A convenient synthesis of 3-butyn-1-ol and 2-methyl-3-butyn-1-ol
Gerard, F.; Miginiac, P., Synthetic Communications, 1976, 6(6), 461-4

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Ammonia
Referenz
A convenient high-yield procedure for the β-hydroxyethylation of acetylenes with epoxyethane in liquid ammonia
Verkruijsse, H. D.; Brandsma, L., Synthetic Communications, 1991, 21(2), 235-7

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol ,  Dichloromethane ;  1.5 h, rt
Referenz
Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral condition
Baek, Ju Yuel; Shin, Yong-Joo; Jeon, Heung Bae; Kim, Kwan Soo, Tetrahedron Letters, 2005, 46(31), 5143-5147

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Pyridinium tribromide Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH
Martinez-Solorio, Dionicio; Jennings, Michael P., Tetrahedron Letters, 2008, 49(35), 5175-5178

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Sodium Solvents: Tetrahydrofuran ;  48 h, 25 °C
1.2 Reagents: Water ;  0 °C
Referenz
Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcohols
Sobahi, Tariq R.; Basaif, Salem A.; Asiri, Abdullah M.; Hassan, Mohamed A., Journal of Saudi Chemical Society, 2003, 7(1), 111-118

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether ,  Toluene ;  rt; reflux; reflux → 40 °C; 1 h, reflux; reflux → -25 °C
1.2 Solvents: Diethyl ether ;  -25 °C; 3 h, -25 °C; -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Distal Alkenyl C-H Functionalization via the Palladium/Norbornene Cooperative Catalysis
Wu, Zhao ; Fatuzzo, Nina; Dong, Guangbin, Journal of the American Chemical Society, 2020, 142(6), 2715-2720

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Tetrahydrofuran
Referenz
Synthesis of terminal hydroxyalkynes. II. Synthesis of 4-alkyl-3-butyn-1-ol
Ge, Yu; Teng, Zhu; Zhang, Lin; Ding, Xiteng, Youji Huaxue, 1988, 8(1),

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Decaborane Solvents: Methanol
Referenz
Deprotection of tetrahydropyranyl ethers using a catalytic amount of decaborane
Jung, Yeon Joo; Park, Eun Soo; Lee, Ji Hee; Yoon, Cheol Min, Bulletin of the Korean Chemical Society, 2002, 23(6), 791-792

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Indium trichloride Solvents: Acetonitrile ,  Water
Referenz
A facile and chemoselective cleavage of trityl ethers by indium tribromide
Yadav, J. S.; Reddy, B. V. Subba; Srinivas, R.; Maiti, A., Journal of Chemical Research, 2001, (12), 528-529

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Sodium bisulfate Solvents: Dichloromethane ;  30 min, rt
Referenz
A simple, efficient, and highly selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers using silica-supported sodium hydrogensulfate as a heterogeneous catalyst
Das, Biswanath; Reddy, K. Ravinder; Thirupathi, P., Tetrahedron Letters, 2006, 47(33), 5855-5857

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: Zinc triflate Solvents: Methanol ;  35 min, rt
Referenz
Zinc triflate: A mild and efficient catalyst for deprotection of tetrahydropyranyl ethers
Srinivasulu, R.; Satyanarayana, P. V. V.; Ravi Kumar, K., Russian Journal of General Chemistry, 2013, 83(12), 2419-2422

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Toluene ,  1,4-Dioxane
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation of terminal acetylenic compounds by isomerization of internal alkynes via acetylides
, Japan, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  0.5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  0.5 h, 10 °C
1.3 Solvents: Tetrahydrofuran ;  6 - 7 h, 35 - 40 °C; 2 h, 40 °C
Referenz
A practical synthesis of 3-butyn-1-ol
Yu, Xiao-Chun; Gu, Haining; Xu, Wei-Ming, Organic Preparations and Procedures International, 2006, 38(5), 467-469

Synthetic Routes 19

Reaktionsbedingungen
1.1 Solvents: Ammonia ;  1 h, rt; 40 h, rt
1.2 Reagents: Ammonium chloride ;  rt
Referenz
A process for the preparation of Z-3-dodecenyl E-2-butenoate
, India, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Oxygen Catalysts: Nickel bromide ,  Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ;  rt; 48 h, 1 atm, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
Referenz
Oxidative debenzylation of O-benzyl ethers in the presence of a nickel compound, alkali acetate and a triazole type pincer ligand
, Spain, , ,

3-Butyn-1-ol Raw materials

3-Butyn-1-ol Preparation Products

Empfohlene Lieferanten
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